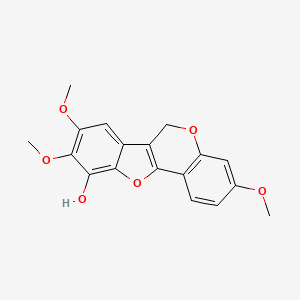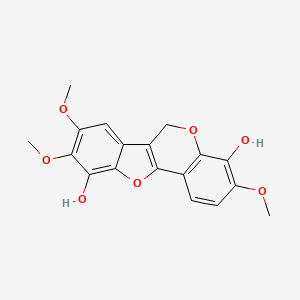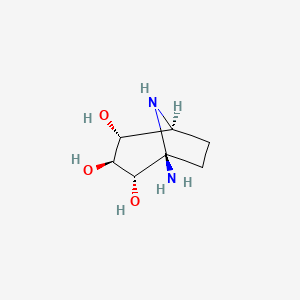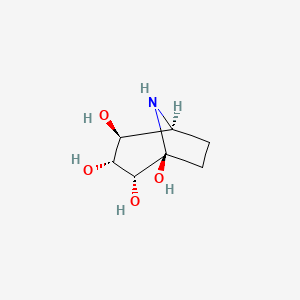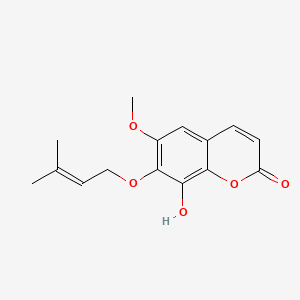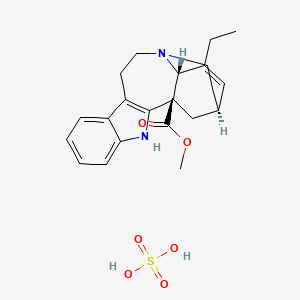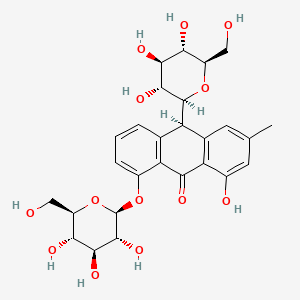![molecular formula C30H20O10 B600323 8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one CAS No. 34340-51-7](/img/structure/B600323.png)
8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of extended flavonoid . Extended flavonoids are any flavonoids with one or more rings fused onto the phenyl substituted benzopyran framework . This compound is found in Cryptomeria japonica, Cycas beddomei, Cycas revoluta, Libocedrus bidwillii, and Selaginella uncinata .
Molecular Structure Analysis
The molecular structure of this compound is complex due to its extended flavonoid nature . It contains multiple hydroxy groups and a chromen-4-one structure .Wissenschaftliche Forschungsanwendungen
Cytotoxic Flavonol Glycosides from Triplaris cumingiana
This study identified new compounds related to 8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one from Triplaris cumingiana leaves. The compounds showed cytotoxic activities against human cancer cell lines, indicating potential for cancer research and therapy (Hussein et al., 2005).
Spectral Analysis and DFT Investigation of Benzopyran Analogues
This research conducted spectroscopic analysis and quantum mechanical studies of similar compounds, revealing their stability and reactivity. The findings have implications for the development of novel pharmaceuticals (Al-Otaibi et al., 2020).
Synthesis of 5,7-dihydroxy-8-isobutyryl-2,2-dimethyl-2H-chromen
This paper explored synthesis methods for a similar compound, contributing to the understanding of its chemical properties and potential applications in drug development (Meikle & Stevens, 1979).
Tectorigenin Monohydrate: An Isoflavone from Belamcanda chinensis
The study isolated a compound from Belamcanda chinensis, demonstrating its antimicrobiotic and anti-inflammatory effects. This highlights its potential for medical applications, especially in treating infections and inflammation (Liu et al., 2008).
Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid
This research developed a rapid synthesis method for a biologically active compound. The findings could facilitate the production of related pharmaceuticals (Zhu et al., 2014).
Amentoflavone Inhibits Angiogenesis in Endothelial Cells
This study found that Amentoflavone, a related biflavonoid, inhibits cell viability and stimulates apoptosis in hypertrophic scar fibroblasts and endothelial cells. This suggests its potential use in scar treatment and cancer therapy (Zhang et al., 2014).
Multicomponent Condensation of 6-acetyl-5,7-dihydroxy-4-methylchromen-2-one
This paper reported the synthesis of novel compounds through multicomponent condensation, contributing to the understanding of chemical reactions and potential pharmaceutical applications (Lichitsky et al., 2017).
Amentoflavone Inhibits Angiogenesis and Stimulates Apoptosis in Cells
This research further supports the potential of Amentoflavone in treating cancer due to its inhibitory effects on cell proliferation and stimulation of apoptosis in fibroblasts and endothelial cells (Liu et al., 2013).
Eigenschaften
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-10,12,25,31-36H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBCTBWKMWXQQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346239 |
Source


|
| Record name | 2,3-Dihydroamentoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroamentoflavone | |
CAS RN |
34340-51-7 |
Source


|
| Record name | 2,3-Dihydroamentoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


